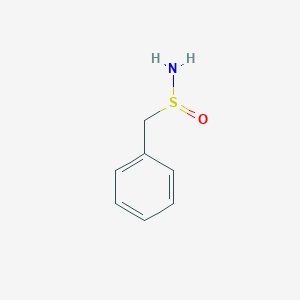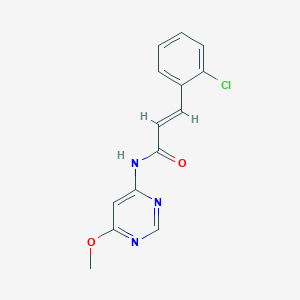
(E)-3-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Synthesis of Pharmaceuticals
One notable application of related acrylamide derivatives includes their role in the synthesis of pharmaceuticals such as dasatinib, a potent antitumor agent. The synthesis process involves the acetylation of 2-Chloro-6-methylaniline with (E)-3-ethoxyacryloyl chloride to give (E)-N-(2- chloro-6-methylphenyl)-3-ethoxyacrylamide. This key intermediate then undergoes further reactions to produce dasatinib monohydrate, showcasing the compound's utility in generating complex therapeutic molecules (Zang Jia-liang, Chen Yi-fen, Jie Yafei, 2009).
Herbicidal Activity
Research into 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which are structurally similar to the compound , has demonstrated significant herbicidal activities. These compounds act as herbicidal inhibitors of PSII electron transport, with specific derivatives showing excellent efficacy even at low doses. This highlights the potential agricultural applications of chlorophenyl-acrylamide derivatives in developing new herbicides (Qingmin Wang, Heng Li, Yong-hong Li, Run-qiu Huang, 2004).
Chemical and Biochemical Studies
Acrylamide derivatives, including those with chlorophenyl and methoxypyrimidinyl groups, have been extensively studied for their chemical and biochemical properties. Investigations into the formation of acrylamide in food products, for instance, provide insights into its occurrence, sources, and the mechanisms underlying its generation during high-temperature food processing. This research is crucial for understanding the potential health risks associated with dietary acrylamide and for developing strategies to reduce its presence in food products (A. Becalski, B. Lau, D. Lewis, S. Seaman, 2003).
Environmental and Safety Applications
The removal of acrylamide by microorganisms has also been a subject of interest. This research focuses on the degradation of acrylamide, an environmental contaminant, using biological methods. Understanding the microbial breakdown of acrylamide can lead to the development of effective bioremediation strategies for contaminated water and soil, thereby mitigating its environmental impact (J. Charoenpanich, 2013).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(6-methoxypyrimidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-20-14-8-12(16-9-17-14)18-13(19)7-6-10-4-2-3-5-11(10)15/h2-9H,1H3,(H,16,17,18,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJNYYXLMTPGN-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=NC(=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2725099.png)


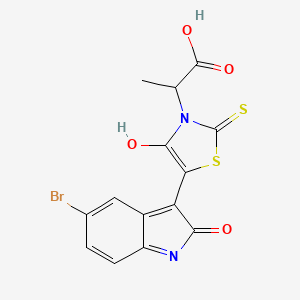
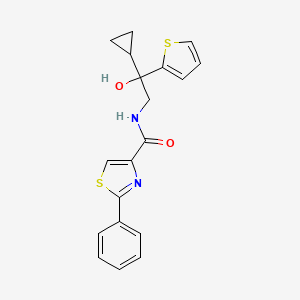
![1-(2-Fluoro-4-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2725107.png)
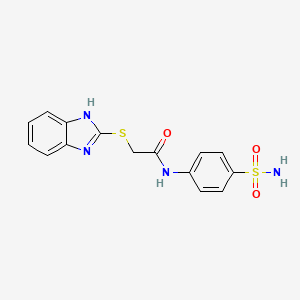
![N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725109.png)
![2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B2725110.png)
![1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2725112.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2725113.png)
